

The Agrochemical Potential of 3-(Trifluoromethyl)benzohydrazide Derivatives: A Comparative Evaluation

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzohydrazide

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungicidal potential of novel benzohydrazide derivatives, specifically those related to **3-(Trifluoromethyl)benzohydrazide**, against established agricultural fungicides. This analysis is supported by experimental data from recent studies and includes detailed methodologies for the key experiments cited.

While direct evaluations of **3-(Trifluoromethyl)benzohydrazide** as a primary fungicide are limited in publicly available research, numerous studies have explored its derivatives, incorporating moieties like 4-aminoquinazoline, as potent antifungal agents. These derivatives have demonstrated significant efficacy, in some cases comparable or superior to commercial fungicides, primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain.

In Vitro Antifungal Activity: A Quantitative Comparison

The in vitro antifungal activity of novel benzohydrazide derivatives has been rigorously tested against a panel of economically important phytopathogenic fungi. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, providing a clear comparison with widely used fungicides.

Table 1: Comparative EC50 Values (µg/mL) of Benzohydrazide Derivatives and Commercial Fungicides Against Various Phytopathogenic Fungi.

Compound/Fungicide	Rhizoctonia solani	Colletotrichum gloeosporioides	Verticillium dahliae	Alternaria solani
Benzohydrazide Derivative A6	0.63 - 3.82[1]	0.71[1]	-	-
Benzohydrazide Derivative A16	1.49[2]	-	-	-
Benzohydrazide Derivative E23	0.41[3]	0.27[3]	0.27[3]	1.15[3]
Boscalid (Commercial SDHI)	0.84[2]	0.36[1]	-	-
Carbendazim (Commercial Fungicide)	-	6.96[1]	-	-

Note: A lower EC50 value indicates higher antifungal activity.

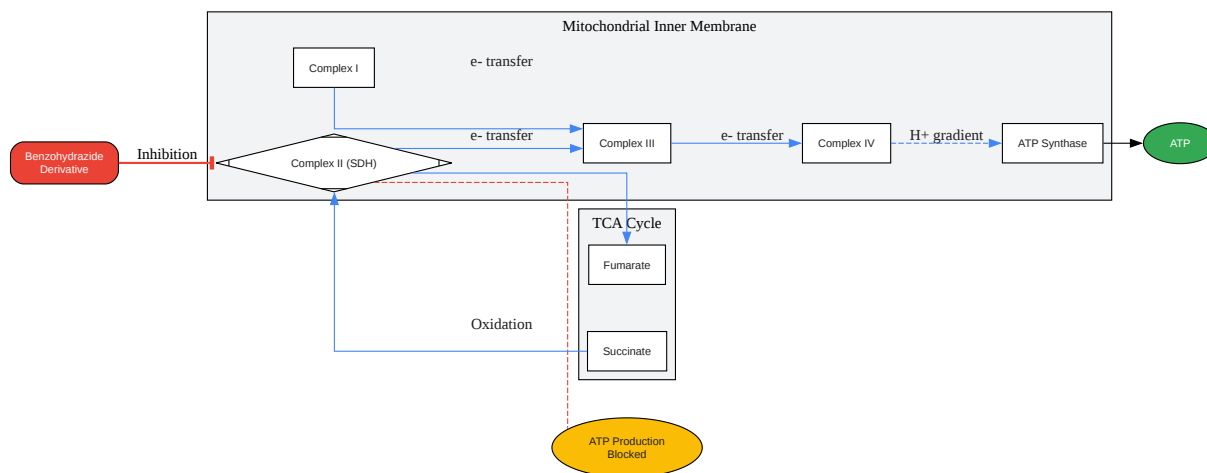
Table 2: Succinate Dehydrogenase (SDH) Inhibition and In Vivo Efficacy Against Rhizoctonia solani

Compound/Fungicide	SDH IC50 (μM)	In Vivo Curative Efficacy (%) @ 200 μg/mL	In Vivo Protective Efficacy (%) @ 200 μg/mL
Benzohydrazide Derivative A6	11.02[1]	72.6[1]	78.9[1]
Benzohydrazide Derivative A16	6.83 μg/mL*[2]	-	-
Boscalid (Commercial SDHI)	5.17[1]	70.7[1]	65.2[1]

*Note: The IC50 for compound A16 was reported in μg/mL.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mode of action for these promising benzohydrazide derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (respiratory complex II). By blocking the activity of SDH, these compounds disrupt the fungus's ability to produce ATP, leading to cellular energy depletion and ultimately, cell death. Molecular docking studies have suggested that these derivatives can form strong interactions with the key amino acid residues within the SDH enzyme.[1]



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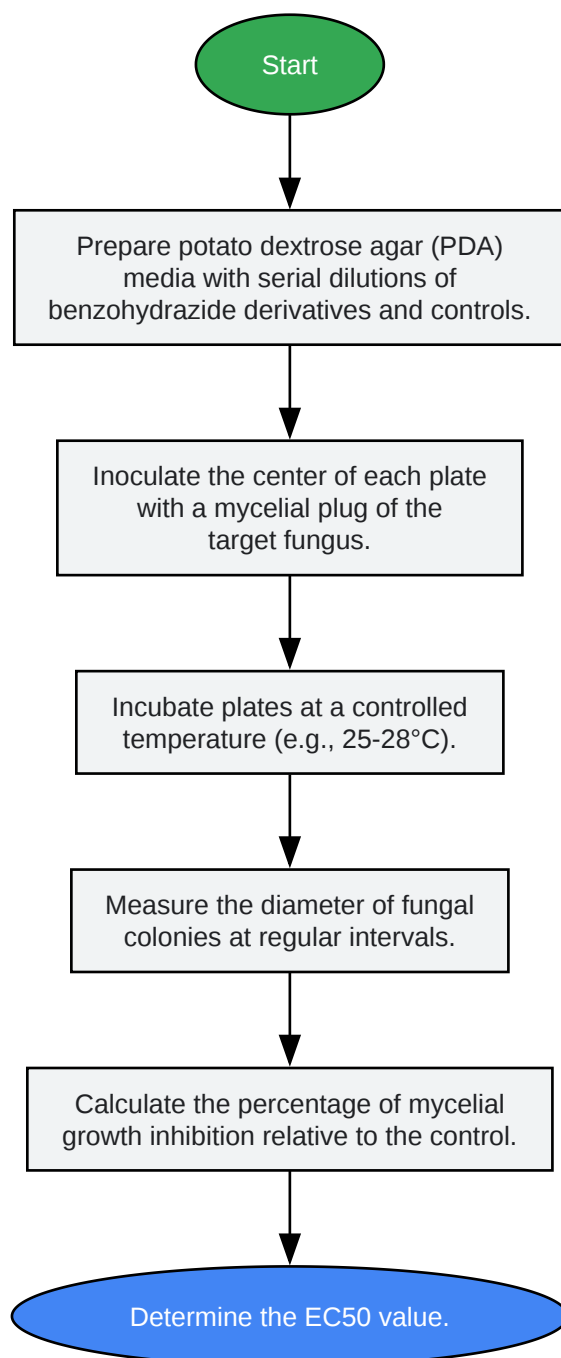
Caption: Mechanism of action of benzohydrazide derivatives.

Experimental Protocols

The evaluation of these compounds involved standardized in vitro and in vivo assays, as well as specific enzyme inhibition studies.

In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This assay determines the concentration of a compound required to inhibit fungal growth.



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